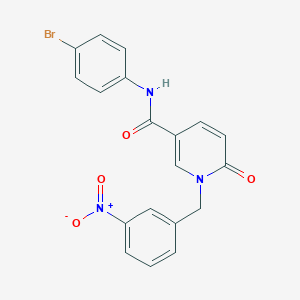

N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(4-Bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a dihydropyridine core substituted with a 4-bromophenyl carboxamide group and a 3-nitrobenzyl moiety at the N1 position.

- The 3-nitrobenzyl substituent may enhance polarity and influence redox properties.

- The dihydropyridine scaffold is a common pharmacophore in medicinal chemistry, often associated with bioactivity against enzymes or receptors .

This compound’s design aligns with trends in developing small molecules for targets such as formyl peptide receptors (FPRs) or proteasomes, as seen in related studies .

Properties

IUPAC Name |

N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNTFZAVLGRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The compound can be synthesized through various methods that typically involve the condensation of appropriate starting materials followed by cyclization. The characterization of the compound is usually performed using techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 10 |

| 3 | P. aeruginosa | 20 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A derivative similar to N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide demonstrated the ability to inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests a potential application in treating inflammation-related diseases.

Case Study: In Vivo Evaluation

In a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) models, administration of a related compound improved survival rates and reduced lung inflammation markers. The study reported significant reductions in pulmonary edema and macrophage infiltration following treatment with the compound .

The biological activity of N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is likely mediated through multiple pathways:

- Cytokine Inhibition : The compound inhibits the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.

- Antimicrobial Mechanisms : The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate favorable properties for potential therapeutic use. For instance, one study reported a half-life () of approximately 11.8 hours and a bioavailability () of 36.3% for a related derivative, suggesting that modifications could enhance the efficacy and safety profile of these compounds in clinical settings .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit potent antimicrobial properties. For instance, a related compound was tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin. This suggests that N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could be explored for developing new antimicrobial agents .

Anticancer Properties

Research indicates that compounds with a dihydropyridine structure may possess anticancer properties. A study highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific activity of N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in this context remains to be fully elucidated but shows promise based on structural similarities with known active compounds .

Multicomponent Reactions

N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be synthesized through multicomponent reactions (MCR), which are valuable for creating complex molecules efficiently. MCRs allow for the simultaneous formation of multiple bonds and can lead to high-yielding synthesis pathways for biologically active compounds .

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of organic semiconductors and sensors. Its electronic properties can be tuned through structural modifications, potentially leading to advancements in organic electronics .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the dihydropyridine core enhanced antibacterial activity significantly. The compound's structure was pivotal in determining its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .

Case Study 2: Synthesis via Multicomponent Reactions

In a systematic study on the synthesis of pyridine derivatives via MCR, researchers successfully synthesized N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide with high yields using a simple one-pot reaction approach. This method not only simplifies the synthetic route but also reduces waste and increases efficiency in laboratory settings .

Comparison with Similar Compounds

Key Observations :

- Trimethyl substitution (8e ) drastically lowers the melting point, likely due to disrupted molecular packing.

- The target compound’s 3-nitrobenzyl group may confer higher polarity compared to the cyano/methyl substituents in this series, impacting solubility and bioavailability.

Pyridazinone-Based Proteasome Inhibitors ()

Compounds 6, 7, 8, and 9 feature pyridazinone cores with benzyl and carboxamide substituents. Structural and synthetic differences include:

Key Observations :

- Pyridazinone cores (e.g., 6, 9) exhibit higher synthetic yields than pyridine analogs (8), possibly due to better reaction kinetics.

- Fluorine substitution (9 ) improves yield and stability, a strategy applicable to the target compound’s 3-nitro group for tuning electronic effects.

Trifluoromethyl and Chlorinated Analogs ()

Halogenated analogs demonstrate the impact of electronic and steric modifications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling a bromophenylamine derivative with a nitrobenzyl-substituted dihydropyridine precursor. Key steps include:

- Nucleophilic substitution : Use of 4-bromophenylamine with activating agents like triethylamine in DMF .

- Amide bond formation : Carbodiimide-based coupling (e.g., EDC/HOBt) to attach the dihydropyridine core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | DMF, Et₃N, 80°C | 65 | 85 |

| 2 | EDC/HOBt, RT | 50 | 90 |

| 3 | Ethanol recrystallization | 40 | 98 |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- 1H/13C NMR : Assign peaks for the bromophenyl (δ 7.4–7.6 ppm), nitrobenzyl (δ 8.1–8.3 ppm), and dihydropyridine carbonyl (δ 165–170 ppm) groups .

- X-ray crystallography : Use SHELXL for refinement; expect a planar dihydropyridine ring with torsion angles <5° and hydrogen bonding between the amide and nitro groups .

- Mass spectrometry : ESI-MS ([M+H]+) should match the theoretical molecular weight (e.g., 443.23 g/mol) .

Q. What preliminary biological assays are recommended to screen for activity?

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potential .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the dihydropyridine ring’s conformation be resolved?

- Methodology :

- Dynamic NMR : Probe ring puckering at variable temperatures (e.g., 25–100°C) to detect equilibrium between boat and chair conformations .

- DFT calculations : Compare experimental bond angles with B3LYP/6-31G* optimized structures to identify dominant conformers .

Q. What strategies mitigate side reactions during nitrobenzyl group functionalization?

- Steric shielding : Introduce ortho-substituents on the benzyl group to reduce unwanted electrophilic aromatic substitution .

- Catalytic control : Use Pd(OAc)₂ with ligands (e.g., XPhos) to direct coupling to the para position .

- Data Contradiction : In , nitro reduction occurred during amidation when using H₂/Pd-C; switching to Zn/HCl resolved this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.